molecular formula C14H8FNOS2 B5837416 S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate

S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate

Cat. No.: B5837416
M. Wt: 289.4 g/mol
InChI Key: IRFSPCXASSACAU-UHFFFAOYSA-N
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Description

S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate: is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate typically involves the reaction of 2-mercaptobenzothiazole with 4-fluorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the thioester bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and other advanced technologies to improve yield and efficiency .

Chemical Reactions Analysis

S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These interactions disrupt essential cellular processes, leading to the antimicrobial and antifungal effects observed .

Comparison with Similar Compounds

S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNOS2/c15-10-7-5-9(6-8-10)13(17)19-14-16-11-3-1-2-4-12(11)18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFSPCXASSACAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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